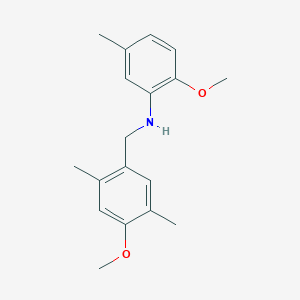

N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(2-METHOXY-5-METHYLPHENYL)AMINE

Description

N-(4-Methoxy-2,5-dimethylbenzyl)-N-(2-methoxy-5-methylphenyl)amine is a tertiary amine featuring two aromatic rings substituted with methoxy and methyl groups. Its structure includes a benzyl group (4-methoxy-2,5-dimethylbenzyl) linked to a phenethylamine moiety (2-methoxy-5-methylphenyl). The compound’s physicochemical properties—such as solubility, lipophilicity, and electronic effects—are influenced by the electron-donating methoxy and methyl substituents, which may enhance its stability and interaction with biological targets.

Properties

IUPAC Name |

2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-12-6-7-17(20-4)16(8-12)19-11-15-9-14(3)18(21-5)10-13(15)2/h6-10,19H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPUBSIGLUUCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NCC2=C(C=C(C(=C2)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxy-2,5-dimethylbenzyl)-N-(2-methoxy-5-methylphenyl)amine is a compound with significant biological activity, particularly in pharmacological applications. Its structure features methoxy and dimethyl substitutions, which influence its interaction with biological systems. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on diverse scientific literature.

The compound is categorized under amines and is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H23N2O2 |

| Molecular Weight | 299.39 g/mol |

| CAS Number | 1609403-97-5 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process can be summarized as follows:

- Starting Materials : 4-Methoxy-2,5-dimethylbenzyl chloride and 2-methoxy-5-methylphenylamine.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures, often using a base like potassium carbonate to facilitate the nucleophilic attack.

- Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes in the body. The methoxy and dimethyl groups enhance its lipophilicity, allowing it to effectively cross cell membranes and bind to target sites.

- Serotonin Receptor Agonism : Compounds with similar structures have been shown to act as agonists for serotonin receptors (5-HT2A), which are implicated in mood regulation and psychotropic effects .

- Cardiotoxicity Potential : Research indicates that derivatives of this compound may exhibit cardiotoxic effects, particularly concerning cardiac rhythm disturbances, as evidenced by studies involving electrocardiography and cell viability assays .

Pharmacological Applications

Case Studies

Several studies have explored the effects of structurally similar compounds:

- Study on 25D-NBOMe : This study examined the cardiotoxicity of a related compound (25D-NBOMe), noting significant reductions in cell viability and prolonged QT intervals in rat models . Such findings raise concerns about the safety profile of compounds within this chemical class.

- Serotonin Receptor Agonism : Research has demonstrated that compounds with similar substituents can effectively bind to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its structure allows for various functional group modifications, enabling the creation of derivatives with tailored properties.

Biological Research

N-(4-Methoxy-2,5-dimethylbenzyl)-N-(2-methoxy-5-methylphenyl)amine has been investigated for its potential interactions with biological targets:

- Receptor Binding Studies : The compound's structure suggests it may act as a ligand for certain receptors, influencing biological pathways related to neurotransmission and cellular signaling.

- Analgesic Properties : Preliminary studies indicate that this compound may exhibit analgesic effects similar to other known pain-relief agents, making it a candidate for further pharmacological exploration.

Medicinal Chemistry

Research into the therapeutic applications of this compound has highlighted several areas:

- CNS Modulation : Given its structural similarities to other central nervous system-active compounds, it is hypothesized that this compound could be effective in treating conditions such as depression or anxiety.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds related to this compound:

- Study on Analgesic Effects : A study demonstrated that derivatives of this compound exhibited significant pain-relieving properties in animal models, suggesting potential for development as a new analgesic medication.

- CNS Activity Evaluation : Research indicated that similar compounds showed promise in modulating neurotransmitter systems involved in mood regulation. This supports the hypothesis that this compound may have comparable effects.

- Inflammation Studies : Preliminary investigations revealed that this compound could inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence lists compounds with partial structural similarities, particularly in the aromatic amine or heterocyclic systems.

Substituent Analysis and Structural Analogues

Table 1: Structural Features and Implications

Key Observations

Heterocyclic vs. Aromatic Systems: Compounds with pyrimidine or thiazolo-pyridine cores (e.g., ) may exhibit stronger binding to enzymes (e.g., kinases) due to planar heterocycles enabling π-π interactions. The trifluoromethyl group in enhances electronegativity and metabolic resistance, whereas the target compound’s methyl/methoxy groups prioritize steric bulk over electronic effects.

Solubility and Bioavailability :

- The hydrochloride salt form of improves aqueous solubility, a property absent in the target compound, which may rely on organic solvents for delivery.

Heterocyclic analogues in are more likely to target enzymes or nucleotide-binding proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methoxy-2,5-dimethylbenzyl)-N-(2-methoxy-5-methylphenyl)amine, and how can purity be ensured?

- Methodology :

- Reductive Amination : React 4-methoxy-2,5-dimethylbenzaldehyde with 2-methoxy-5-methylaniline in the presence of a reducing agent like sodium cyanoborohydride (NaBHCN) under acidic conditions. Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (room temperature, 24 hours) to minimize side products like imine intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Analyze H NMR peaks for aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm). C NMR should confirm quaternary carbons adjacent to methoxy substituents.

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion [M+H] and fragmentation patterns consistent with diarylamine cleavage.

- HPLC Purity Analysis : Employ a reverse-phase column with UV detection (λ = 254 nm) to quantify impurities (<0.5% total) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. Include positive controls (e.g., staurosporine for kinases) and measure IC values via dose-response curves.

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Compare IC values to structurally similar compounds (e.g., DM-235 in ) to assess selectivity .

- Controls : Include vehicle-only and reference compound (e.g., doxorubicin) to validate assay conditions.

Q. How should conflicting data on reaction outcomes or biological activity be resolved?

- Methodology :

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, catalyst) to rule out procedural variability.

- Analytical Cross-Validation : Compare NMR, HPLC, and MS data across labs to confirm compound identity. For biological assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Meta-Analysis : Review literature on analogous compounds (e.g., ’s oxidation/reduction pathways) to identify trends in substituent effects .

Q. What strategies are effective for studying the compound’s mechanism of action at the molecular level?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with methyl substituents.

- Site-Directed Mutagenesis : Modify putative binding residues in target proteins to confirm critical interactions observed in docking studies.

- Kinetic Studies : Perform time-resolved assays to determine inhibition mode (competitive/non-competitive) and K values .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC. Common degradation pathways include oxidation of methyl groups or hydrolysis of the amine bond.

- Light Sensitivity : Expose to UV light (320–400 nm) and monitor photodegradation using LC-MS.

- Recommendations : Store in amber vials at -20°C under inert gas (argon) to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.